

# "pharmacological properties of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

14-Deoxy-11,12Compound Name: didehydroandrographolide 3,19disuccinate

Cat. No.: B1260692

Get Quote

An In-Depth Technical Guide on the Pharmacological Properties of 14-Deoxy-11,12-didehydroandrographolide and its Potential as a 3,19-Disuccinate Derivative

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical whitepaper provides a comprehensive overview of the pharmacological properties of 14-Deoxy-11,12-didehydroandrographolide (deAND), a significant bioactive diterpenoid lactone isolated from Andrographis paniculata. Due to a paucity of direct research on its 3,19-disuccinate derivative, this guide focuses on the extensively studied parent compound, with a concluding section on the theoretical synthesis and potential pharmacological profile of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate.

# Introduction to 14-Deoxy-11,12-didehydroandrographolide (deAND)

14-Deoxy-11,12-didehydroandrographolide is a labdane diterpenoid and a major bioactive constituent of Andrographis paniculata, a plant with a long history of use in traditional medicine across Asia.[1][2] Structurally, it is an analogue of andrographolide, the most abundant diterpenoid in the plant.[3] DeAND itself has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and hepatoprotective effects.[2][4] Its chemical structure features hydroxyl groups at the C-3 and C-



19 positions, which are amenable to chemical modification to produce derivatives with potentially enhanced properties.[2][5]

### **Pharmacological Properties of deAND**

The pharmacological activities of deAND are diverse, with substantial evidence supporting its therapeutic potential in various disease models.

#### **Anti-inflammatory and Immunomodulatory Activity**

DeAND has demonstrated potent anti-inflammatory effects, which are primarily attributed to its ability to inhibit the NF-kB signaling pathway.[6] This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

In a mouse model of allergic asthma, deAND was shown to reduce inflammatory cell recruitment, levels of IL-4, IL-5, and IL-13 in bronchoalveolar lavage fluid, and serum IgE levels.[6] It also attenuated airway hyper-responsiveness and mucus hypersecretion.[6] These effects are mediated through the inhibition of NF-kB activation.[6]

#### **Anticancer Activity**

Deand exhibits cytotoxic activity against a range of cancer cell lines.[5][7] Its anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest.

One study reported that deAND was more potent than andrographolide against human promonocytic leukemia (THP-1) cells.[7] The cytotoxicity was found to be dependent on the intracellular glutathione (GSH) levels, suggesting a redox-mediated mechanism of cell death.[7] In another study on leukemic cells, deAND induced robust apoptosis mediated by the activation of caspase-3 and caspase-9.[8] Furthermore, synthetic analogues of deAND have shown potent cytotoxicity against cholangiocarcinoma cell lines.[5][9]

### **Hepatoprotective Effects**

DeAND has been shown to ameliorate steatohepatitis and liver injury in mice fed a high-fat and high-cholesterol diet. [4][10] Its hepatoprotective effects are associated with its antioxidant and anti-inflammatory properties. [4] Treatment with deAND reduced hepatic cholesterol accumulation, suppressed the expression of pro-inflammatory markers like TNF- $\alpha$ , and



inhibited apoptosis.[4][10] It also enhanced the antioxidant capacity of the liver by upregulating the Nrf2 signaling pathway.[4]

### **Anti-Biofilm Activity**

DeAND has demonstrated the ability to inhibit biofilm formation by Pseudomonas aeruginosa. [11][12] This activity is significant in the context of antibiotic resistance, as biofilm formation is a key virulence factor for many pathogenic bacteria. DeAND was found to act synergistically with antibiotics like azithromycin and gentamicin to inhibit biofilm production.[11]

### Quantitative Data on the Biological Activities of deAND

The following tables summarize the quantitative data from various in vitro and in vivo studies on deAND.

Table 1: In Vitro Cytotoxicity of deAND against Cancer Cell Lines

| Cell Line | Cancer Type              | IC50 / ED50 (μM)   | Reference |
|-----------|--------------------------|--------------------|-----------|
| KKU-M213  | Cholangiocarcinoma       | 3.08 (Analogue 5b) | [5][9]    |
| KKU-100   | Cholangiocarcinoma       | 3.27 (Analogue 5b) | [5][9]    |
| U937      | Leukemia                 | 13                 | [8]       |
| THP-1     | Promonocytic<br>Leukemia | Low μM range       | [7]       |
| Jurkat    | Leukemia                 | Low μM range       | [7]       |

Table 2: In Vivo Anti-inflammatory Effects of deAND in a Mouse Asthma Model



| Parameter                     | Effect of deAND Treatment | Reference |
|-------------------------------|---------------------------|-----------|
| Inflammatory Cell Recruitment | Reduced                   | [6]       |
| IL-4, IL-5, IL-13 Levels      | Reduced                   | [6]       |
| Serum IgE Levels              | Reduced                   | [6]       |
| Airway Hyper-responsiveness   | Attenuated                | [6]       |
| Mucus Hypersecretion          | Attenuated                | [6]       |

### **Experimental Protocols**In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on methodologies described for assessing the antiproliferative effects of deAND and its analogues.[7][8]

- Cell Seeding: Cancer cells are seeded in 96-well plates at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells per well and incubated for 24 hours to allow for attachment.
- Compound Treatment: Cells are treated with various concentrations of deAND or its
  derivatives dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent
  concentration is non-toxic to the cells) and incubated for a specified period (e.g., 48 or 72
  hours).
- MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 150  $\mu$ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the untreated control
  cells, and the IC50 value (the concentration of the compound that inhibits cell growth by
  50%) is determined.



#### In Vivo Mouse Model of Allergic Asthma

This protocol is a generalized representation of the methodology used to evaluate the antiinflammatory effects of deAND in vivo.[6]

- Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on specific days (e.g., day 0 and day 14).
- Challenge: From a later date (e.g., day 21 to day 23), the mice are challenged with aerosolized OVA for a set duration each day.
- Compound Administration: DeAND is administered to the mice (e.g., orally or intraperitoneally) at various doses for a specified period during the sensitization and/or challenge phase.
- Assessment of Airway Hyper-responsiveness: 24 hours after the final challenge, airway hyper-responsiveness to methacholine is measured using a whole-body plethysmograph.
- Bronchoalveolar Lavage (BAL): Following the assessment of airway hyper-responsiveness,
   BAL is performed to collect fluid for total and differential inflammatory cell counts and
   cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.
- Histological Analysis: Lung tissues are collected, fixed, and stained (e.g., with H&E and PAS)
   to assess inflammation and mucus production.
- Serum IgE Measurement: Blood is collected, and serum levels of OVA-specific IgE are measured by ELISA.

# Signaling Pathways and Experimental Workflows NF-kB Signaling Pathway Inhibition by deAND





Click to download full resolution via product page



### Hypothetical Experimental Workflow for Evaluating 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate





Click to download full resolution via product page

# 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate: A Prospective Derivative

While direct experimental data on **14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate** is not available in the current literature, its potential can be inferred from studies on related compounds. Succinate esters of andrographolide have been synthesized and are used clinically, often to improve water solubility and bioavailability, allowing for parenteral administration.[13][14]

### **Potential Synthesis**

The synthesis of the 3,19-disuccinate derivative would likely involve the esterification of the hydroxyl groups at the C-3 and C-19 positions of deAND with succinic anhydride. The reaction would likely be carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the reaction. A generalized synthetic scheme is as follows:

14-Deoxy-11,12-didehydroandrographolide + 2 equivalents of Succinic Anhydride --(Base)--> **14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate** 

### **Predicted Pharmacological Profile**

- Improved Physicochemical Properties: The addition of two succinate moieties would significantly increase the polarity and water solubility of the parent deAND molecule. This could make it more suitable for formulation as an injectable drug.
- Prodrug Potential: The disuccinate ester could act as a prodrug of deAND, being hydrolyzed
  in vivo by esterases to release the active parent compound. This could potentially alter the
  pharmacokinetic profile, leading to sustained release and a longer duration of action.
- Retained or Enhanced Biological Activity: It is hypothesized that the 3,19-disuccinate
  derivative would retain the anti-inflammatory and anticancer activities of deAND, as the core
  pharmacophore responsible for these activities would be released upon hydrolysis. The
  improved bioavailability could potentially lead to enhanced efficacy in vivo.



Further research is warranted to synthesize and evaluate the pharmacological properties of **14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate** to confirm these hypotheses.

#### Conclusion

14-Deoxy-11,12-didehydroandrographolide is a promising natural product with a well-documented portfolio of pharmacological activities, particularly in the areas of inflammation and cancer. Its mechanism of action often involves the modulation of key signaling pathways such as NF-kB. The potential to create derivatives like the 3,19-disuccinate ester offers an exciting avenue for future drug development, with the prospect of improving its drug-like properties and therapeutic efficacy. This whitepaper provides a foundation for researchers and drug development professionals to further explore the potential of deAND and its derivatives as novel therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Andrographolide and its derivatives: Current achievements and future perspectives -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Diterpenoid, 14-Deoxy-11, 12-Didehydroandrographolide, in Andrographis paniculata Reduces Steatohepatitis and Liver Injury in Mice Fed a High-Fat and High-Cholesterol Diet -PMC [pmc.ncbi.nlm.nih.gov]
- 5. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 6. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 14-Deoxy-11,12-didehydroandrographolide inhibits proliferation and induces GSHdependent cell death of human promonocytic leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]







- 8. phcog.com [phcog.com]
- 9. Synthesis of 14-deoxy-11,12-didehydroandrographolide analogues as potential cytotoxic agents for cholangiocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro anti-biofilm activity of 14-deoxy-11,12-didehydroandrographolide from Andrographis paniculata against Pseudomonas aeruginosa PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro anti-biofilm activity of 14-deoxy-11,12-didehydroandrographolide from Andrographis paniculata against Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 13. The antithrombosis effect of dehydroandrographolide succinate: in vitro and in vivo studies PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["pharmacological properties of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260692#pharmacological-properties-of-14-deoxy-11-12-didehydroandrographolide-3-19-disuccinate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com